Cas no 85753-43-1 (K-252c)

K-252c structure
K-252c structure
상품 이름:K-252c
CAS 번호:85753-43-1
MF:C20H13N3O
메가와트:311.336724042892
MDL:MFCD00236435
CID:725084

K-252c 화학적 및 물리적 성질

이름 및 식별자

    • 6,7,12,13-tetrahydro-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one
    • K252c
    • 5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one,6,7,12,13-tetrahydro-
    • 6,7,12,13-Tetrahydro-5H-indolo-[2,3-a]pyrrolo[3,4-c]carbazol-5-one
    • K-252c
    • K-252c,6,7,12,13-Tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one
    • staurosporine aglycon
    • STAUROSPORINE AGLYCONE
    • Staurosporinone
    • Staurosporinone,K-252c
    • 6,7,12,13-Tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one (ACI)
    • Antibiotic K 252c
    • K 252c
    • SD 1825
    • MDL: MFCD00236435
    • 인치: 1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24)
    • InChIKey: MEXUTNIFSHFQRG-UHFFFAOYSA-N
    • 미소: O=C1C2C3=C(C4=C(C=2CN1)C1C(=CC=CC=1)N4)NC1C3=CC=CC=1

계산된 속성

  • 정밀분자량: 311.10600

실험적 성질

  • 용해도: DMSO: 10 mg/mL, soluble
  • 수용성: Soluble in DMSO at 25mM. Also soluble in methanol. Insoluble in water.
  • PSA: 60.68000
  • LogP: 4.52780

K-252c 보안 정보

  • 위험물 운송번호:NA 1993 / PGIII
  • WGK 독일:3
  • 보안 지침: S22; S24/25

K-252c 세관 데이터

  • 세관 번호:2933990090
  • 세관 데이터:

    중국 세관 번호:

    2933990090

    개요:

    2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

    신고 요소:

    제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

    요약:

    2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

K-252c 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
ChemScence
CS-0029278-50mg
K-252c
85753-43-1
50mg
$1350.0 2021-09-02
Ambeed
A1002958-10mg
6,7,12,13-Tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one
85753-43-1 98+%
10mg
$633.0 2023-06-13
TRC
K000510-10mg
K252c
85753-43-1
10mg
$ 815.00 2023-09-07
ChemScence
CS-0029278-5mg
K-252c
85753-43-1 ≥99.0%
5mg
$890.0 2022-04-26
MedChemExpress
HY-N6736-1mg
K-252c
85753-43-1 ≥99.0%
1mg
¥3800 2024-07-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci14804-5mg
K-252c
85753-43-1 98%
5mg
¥3186.00 2023-09-09
eNovation Chemicals LLC
Y1248059-1mg
K-252C
85753-43-1 99%
1mg
$700 2024-06-06
SHENG KE LU SI SHENG WU JI SHU
sc-24011A-5 mg
K252c,
85753-43-1 95%
5mg
¥2,708.00 2023-07-11
LKT Labs
K0023-5 mg
K252c
85753-43-1 ≥98%
5mg
$792.20 2023-07-11
MedChemExpress
HY-N6736-5mg
K-252c
85753-43-1 ≥99.0%
5mg
¥8900 2024-07-21

K-252c 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Methanol ,  Dimethyl sulfoxide
참조
A short synthesis of staurosporinone (K-252c)
Gaudencio, Susana P.; et al, Tetrahedron Letters, 2003, 44(12), 2577-2578

합성회로 2

반응 조건
참조
Direct construction of carbazoles from 2-methyl-indole-3-carbaldehydes and enals
Liu, Dehai; et al, Green Chemistry, 2019, 21(5), 968-972

합성회로 3

반응 조건
1.1 Reagents: Mercury alloy, nonbase, Hg,Zn
2.1 Reagents: Hydrochloric acid ,  Mercury alloy, nonbase, Hg,Zn Solvents: Ethanol ,  Toluene
참조
A facile synthesis of staurosporine aglycon
Xie, Guojian; et al, Tetrahedron Letters, 1994, 35(31), 5555-8

합성회로 4

반응 조건
1.1 Reagents: Ammonium acetate ;  3 h, 140 °C
2.1 -
참조
Molecular iodine assisted electrocyclisation: Synthesis of arcyriaflavin A and formal synthesis of staurosporinone
Torney, Prachi; et al, Synlett, 2014, 25(15), 2121-2126

합성회로 5

반응 조건
1.1 Solvents: Bromobenzene
2.1 Reagents: Triethyl phosphite
참조
Synthesis of the staurosporine aglycon
Moody, Christopher J.; et al, Journal of Organic Chemistry, 1992, 57(7), 2105-14

합성회로 6

반응 조건
1.1 Catalysts: Palladium chloride Solvents: Dimethylformamide ;  1 h, 90 °C
2.1 Reagents: Tin ,  Hydrochloric acid Solvents: Acetic acid ;  4 h, 100 °C
참조
Friedel-Crafts alkylation on indolocarbazoles catalyzed by two dimethylallyltryptophan synthases from Aspergillus
Yu, Xia; et al, Tetrahedron Letters, 2012, 53(50), 6861-6864

합성회로 7

반응 조건
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  1 h, 0 °C → 110 °C
참조
A General Carbazole Synthesis via Stitching of Indole-Ynones with Nitromethanes: Application to Total Synthesis of Carbazomycin A, Calothrixin B, and Staurosporinone
Singh, Shweta; et al, Organic Letters, 2019, 21(9), 3372-3376

합성회로 8

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  overnight, reflux
참조
Bronsted Acid Catalyzed One-Pot Benzannulation of 2-Alkenylindoles under Aerial Oxidation: A Route to Carbazoles and Indolo[2,3-a]carbazole Alkaloids
Saha, Shuvendu; et al, Organic Letters, 2018, 20(21), 6920-6924

합성회로 9

반응 조건
1.1 Reagents: Anisole ,  Aluminum chloride ;  1 h, 110 °C
참조
Synthesis of N-Protected Staurosporinones
Wada, Yasuhiro; et al, Journal of Organic Chemistry, 2007, 72(6), 2008-2014

합성회로 10

반응 조건
1.1 Reagents: Triethyl phosphite
참조
Synthesis of the staurosporine aglycon
Moody, Christopher J.; et al, Journal of Organic Chemistry, 1992, 57(7), 2105-14

합성회로 11

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
참조
Oxidative cyclizations with palladium acetate. A short synthesis of staurosporine aglycon
Harris, William; et al, Tetrahedron Letters, 1993, 34(51), 8361-4

합성회로 12

반응 조건
1.1 Catalysts: Dirhodium tetraacetate
참조
Intermolecular metal-catalyzed carbenoid cyclopropanations
Davies, Huw M. L.; et al, Organic Reactions (Hoboken, 2001, 57,

합성회로 13

반응 조건
1.1 Reagents: Anisole ,  Aluminum chloride ;  1 h, 110 °C
참조
Synthesis of N-Protected Staurosporinones
Wada, Yasuhiro; et al, Journal of Organic Chemistry, 2007, 72(6), 2008-2014

합성회로 14

반응 조건
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  100 °C
참조
Novel cycloalkene indole carbazole alkaloids via the ring-closing metathesis reaction
Wilson, Lawrence J.; et al, Tetrahedron Letters, 2007, 48(41), 7399-7403

합성회로 15

반응 조건
1.1 Reagents: Palladium diacetate
1.2 Reagents: Lithium aluminum hydride
1.3 Catalysts: Palladium
참조
A New, Efficient Method for the Synthesis of Bisindolylmaleimides
Faul, Margaret M.; et al, Journal of Organic Chemistry, 1998, 63(17), 6053-6058

합성회로 16

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  10 h, reflux
참조
Synthetic studies on indolocarbazoles: total synthesis of Staurosporine Aglycon
Rajeshwaran, Ganesan Gobi; et al, Organic Letters, 2011, 13(6), 1418-1421

합성회로 17

반응 조건
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  5 h, 110 °C
참조
Simplified staurosporine analogs as potent JAK3 inhibitors
Yang, Shyh-Ming; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(2), 326-331

합성회로 18

반응 조건
1.1 Solvents: Decalin ,  Triethyl phosphite ;  overnight, reflux
1.2 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  overnight, reflux
참조
Bronsted Acid Catalyzed One-Pot Benzannulation of 2-Alkenylindoles under Aerial Oxidation: A Route to Carbazoles and Indolo[2,3-a]carbazole Alkaloids
Saha, Shuvendu; et al, Organic Letters, 2018, 20(21), 6920-6924

합성회로 19

반응 조건
1.1 Reagents: Tetrabutylammonium iodide ,  Boron trichloride Solvents: Dichloromethane ,  1,2-Dichlorobenzene ;  30 min, 210 °C
참조
The total synthesis of K-252c (staurosporinone) via a sequential C-H functionalization strategy
Fox, J. C.; et al, Chemical Science, 2016, 7(4), 2706-2710

합성회로 20

반응 조건
1.1 Solvents: Dimethyl sulfoxide
참조
Production of the staurosporine aglycon K-252c with a blocked mutant of the staurosporine producer strain Streptomyces longisporoflavus and by biotransformation of staurosporine with Streptomyces mediocidicus ATCC 13279
Goeke, K.; et al, Journal of Antibiotics, 1995, 48(5), 428-30

합성회로 21

반응 조건
1.1 Solvents: Bromobenzene
2.1 Solvents: Triethyl phosphite
참조
Synthesis of the staurosporine aglycon
Moody, Christopher J.; et al, Journal of the Chemical Society, 1990, (23), 1667-8

합성회로 22

반응 조건
1.1 Solvents: Triethyl phosphite
참조
Synthesis of the staurosporine aglycon
Moody, Christopher J.; et al, Journal of the Chemical Society, 1990, (23), 1667-8

합성회로 23

반응 조건
1.1 Reagents: Tin ,  Hydrochloric acid Solvents: Acetic acid ,  Water ;  2 h, 100 °C; 2 h, 100 °C
참조
Synthetic staurosporines via a ring closing metathesis strategy as potent JAK3 inhibitors and modulators of allergic responses
Wilson, Lawrence J.; et al, Bioorganic & Medicinal Chemistry Letters, 2009, 19(12), 3333-3338

합성회로 24

반응 조건
1.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  10 h, reflux
1.2 Solvents: Water ;  0 °C
참조
Synthetic Studies on Indolocarbazoles: A Facile Synthesis of Staurosporinone Analogues
Raju, Potharaju; et al, European Journal of Organic Chemistry, 2015, 2015(32), 7131-7145

합성회로 25

반응 조건
1.1 Reagents: Triethyl phosphite Solvents: 1,2-Dichlorobenzene ;  12 h, reflux
2.1 Reagents: Potassium carbonate Solvents: Methanol ,  Tetrahydrofuran ;  10 h, reflux
2.2 Solvents: Water ;  0 °C
참조
Synthetic Studies on Indolocarbazoles: A Facile Synthesis of Staurosporinone Analogues
Raju, Potharaju; et al, European Journal of Organic Chemistry, 2015, 2015(32), 7131-7145

합성회로 26

반응 조건
참조
Synthesis of 2,2'-biindole: formal synthesis of arcyriaflavin-A and staurosporinone (K-252c)
Parvatkar, P. T.; et al, Asian Journal of Chemistry, 2012, 24(5), 2213-2215

K-252c Raw materials

K-252c Preparation Products

K-252c 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:85753-43-1)K-252c
A1039450
순결:99%
재다:5mg
가격 ($):561.0
atkchemica
(CAS:85753-43-1)K-252c
CL15720
순결:95%+
재다:1g/5g/10g/100g
가격 ($):문의